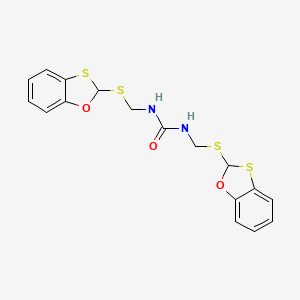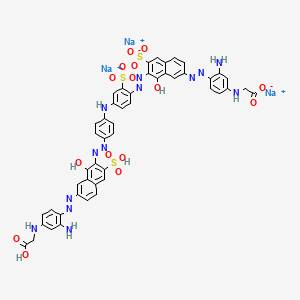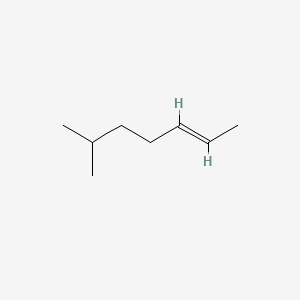
6-Methyl-2-heptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the heptene chain, with a methyl group attached to the sixth carbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 6-Methyl-2-heptene can be synthesized through several methods. One common approach involves the dehydration of 6-methyl-2-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction is carried out at high temperatures and pressures in the presence of a catalyst, often zeolites.
化学反応の分析
Types of Reactions: 6-Methyl-2-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methyl-2-heptanone using oxidizing agents like potassium permanganate or chromic acid.
Hydrogenation: The compound can be hydrogenated to form 6-methylheptane in the presence of a catalyst such as palladium on carbon.
Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.
Hydrogenation: Hydrogen gas in the presence of a palladium on carbon catalyst at room temperature and atmospheric pressure.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: 6-Methyl-2-heptanone
Hydrogenation: 6-Methylheptane
Halogenation: 6-Methyl-2,3-dibromoheptane or 6-Methyl-2,3-dichloroheptane
科学的研究の応用
6-Methyl-2-heptene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including alcohols, ketones, and halogenated derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of synthetic lubricants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-2-heptene varies depending on its application. In chemical reactions, the double bond in the molecule is the primary site of reactivity. For example, during hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. In biological systems, the compound may interact with specific receptors or enzymes, leading to various physiological effects.
類似化合物との比較
2-Heptene: Another heptene isomer with a double bond between the second and third carbon atoms but without the methyl group.
6-Methyl-1-heptene: A structural isomer with the double bond at the first carbon and a methyl group at the sixth carbon.
6-Methyl-5-hepten-2-one: A related compound with a ketone functional group instead of a double bond.
Uniqueness: 6-Methyl-2-heptene is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group and the double bond in a specific position makes it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C8H16 |
|---|---|
分子量 |
112.21 g/mol |
IUPAC名 |
(E)-6-methylhept-2-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChIキー |
LXBJRNXXTAWCKU-SNAWJCMRSA-N |
異性体SMILES |
C/C=C/CCC(C)C |
正規SMILES |
CC=CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
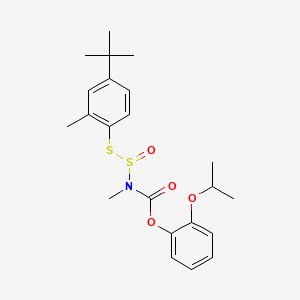



![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)


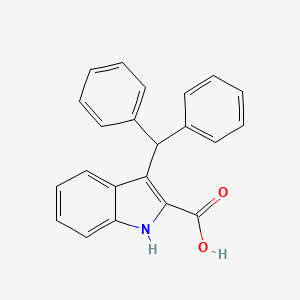

![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
